molecular formula C9H14N2O B3285223 N1-ethyl-4-methoxybenzene-1,2-diamine CAS No. 79938-45-7

N1-ethyl-4-methoxybenzene-1,2-diamine

Cat. No.: B3285223
CAS No.: 79938-45-7
M. Wt: 166.22 g/mol
InChI Key: JSALEHIGCAVNDZ-UHFFFAOYSA-N
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Description

Contextual Significance of Benzene-1,2-diamine Derivatives in Organic Chemistry

Benzene-1,2-diamine, also known as o-phenylenediamine (B120857), and its derivatives are a prominent subclass of aromatic diamines. nbinno.comwikipedia.org The proximity of the two amino groups in these compounds allows for the facile synthesis of a wide range of heterocyclic compounds, such as benzimidazoles, quinoxalines, and phenazines. wikipedia.orgresearchgate.net These heterocyclic scaffolds are prevalent in many biologically active molecules and functional materials. rsc.org For instance, benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

The reactivity of benzene-1,2-diamine derivatives can be finely tuned by the introduction of various substituents onto the benzene (B151609) ring or the amino groups. mdpi.commdpi.com This modularity allows chemists to systematically alter the electronic and steric properties of the molecule, thereby influencing its reactivity and the properties of the resulting products. The study of these derivatives is a vibrant area of research, with continuous efforts to develop new synthetic methodologies and applications.

Scope and Academic Relevance of N1-ethyl-4-methoxybenzene-1,2-diamine Studies

This compound is a specific derivative of benzene-1,2-diamine that features an ethyl group on one of the amino nitrogens and a methoxy (B1213986) group at the 4-position of the benzene ring. While direct and extensive research on this particular molecule is not widely documented in publicly available literature, its academic relevance can be inferred from the study of its parent compounds and analogous structures.

The methoxy group, being an electron-donating group, is expected to increase the electron density of the aromatic ring, thereby influencing the reactivity of the amino groups. The N-ethyl group introduces steric bulk and alters the nucleophilicity of the substituted amine. These structural modifications are of academic interest as they can impact the compound's role in coordination chemistry, its potential as a precursor for novel heterocyclic systems, and its application in the synthesis of specialized polymers. The study of this compound and its isomers contributes to the fundamental understanding of structure-property relationships in aromatic diamines.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on the known properties of its parent molecule, 4-methoxybenzene-1,2-diamine, and related N-alkylated aromatic amines.

PropertyValue
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Appearance Expected to be a solid, possibly crystalline, which may darken upon exposure to air and light.
Solubility Likely soluble in organic solvents and slightly soluble in hot water.
Melting Point The melting point of the parent compound, 4-methoxybenzene-1,2-diamine, is in the range of 48-52 °C. The N-ethyl substitution may alter this value.
Boiling Point Expected to be higher than related non-aminated compounds due to hydrogen bonding capabilities.

Synthesis and Reactions

The synthesis of this compound would likely involve a multi-step process starting from a commercially available precursor such as 4-methoxy-2-nitroaniline. A plausible synthetic route could involve the N-ethylation of the amino group, followed by the reduction of the nitro group to the second amino group.

A general approach to the synthesis of N-alkylated benzene-1,2-diamines involves the reaction of a suitable ortho-nitroaniline with an alkylating agent, followed by reduction of the nitro group. For instance, the synthesis of N,N'-dimethyl-1,2-diamines has been achieved through the dimethylation of a diazaphospholidine oxide followed by acid-catalyzed hydrolysis. researchgate.net

This compound is expected to undergo reactions typical of aromatic amines. The two amino groups can participate in condensation reactions with dicarbonyl compounds to form heterocyclic rings. The aromatic ring can undergo electrophilic substitution, with the positions of substitution directed by the activating methoxy and amino groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N-ethyl-4-methoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-11-9-5-4-7(12-2)6-8(9)10/h4-6,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSALEHIGCAVNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288684
Record name N1-Ethyl-4-methoxy-1,2-benzenediamine
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Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79938-45-7
Record name N1-Ethyl-4-methoxy-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79938-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Ethyl-4-methoxy-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Aromatic Diamine Synthesis

The introduction of distinct substituents onto the nitrogen atoms of a benzene-1,2-diamine core is a significant synthetic challenge. The following sections explore key strategies to achieve this, with a focus on pathways leading to N1-ethyl-4-methoxybenzene-1,2-diamine.

Multi-step synthesis provides a robust and controllable route to this compound. A common strategy involves the initial synthesis of the 4-methoxy-1,2-phenylenediamine backbone, followed by selective N-alkylation.

A plausible synthetic route begins with the nitration of p-anisidine (B42471) (4-methoxyaniline) to introduce a nitro group ortho to the amino group, yielding 4-methoxy-2-nitroaniline. This step is crucial as the methoxy (B1213986) and amino groups are ortho, para-directing. Subsequent reduction of the nitro group affords 4-methoxy-1,2-phenylenediamine. This reduction can be efficiently carried out using various methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic media. jocpr.com

The final step is the selective mono-N-ethylation of 4-methoxy-1,2-phenylenediamine. This can be challenging due to the potential for di-alkylation. Control over stoichiometry and reaction conditions is paramount. The use of one equivalent of an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a mild base can favor the formation of the mono-alkylated product. The inherent difference in nucleophilicity between the two amino groups, influenced by the electronic effects of the methoxy group, can also contribute to selectivity.

An alternative approach involves the synthesis of 2-ethyl-4-methoxy aniline (B41778) from o-nitroethylbenzene through a four-step process that includes a Bamberger reaction, acetylation, o-methylation, and hydrolysis. nih.gov Subsequent nitration at the position ortho to the amino group, followed by reduction, would also yield the target molecule.

Table 1: Multi-Step Synthesis Pathway to this compound
StepStarting MaterialReagents and ConditionsIntermediate/ProductKey Transformation
1p-AnisidineHNO₃, H₂SO₄4-Methoxy-2-nitroanilineElectrophilic Aromatic Substitution (Nitration)
24-Methoxy-2-nitroanilineH₂, Pd/C or Fe/HCl4-Methoxy-1,2-phenylenediamineReduction of Nitro Group
34-Methoxy-1,2-phenylenediamineCH₃CH₂Br (1 equiv.), Mild BaseThis compoundNucleophilic Alkylation

Electrochemical methods offer a green and highly controllable alternative for the synthesis of N-substituted amines. The electrochemical N-alkylation of anilines can be achieved under mild conditions, often avoiding the need for harsh reagents.

In the context of synthesizing this compound, an electrochemical approach could involve the direct ethylation of 4-methoxy-1,2-phenylenediamine. The mechanism of electrochemical oxidation of anilines typically involves the initial formation of a radical cation at the anode. researchgate.net This reactive intermediate can then undergo further reactions. For N-alkylation, the reaction could proceed through the generation of an electrophilic species from an ethyl source, which then reacts with the nucleophilic amino group.

Alternatively, the electrochemical synthesis of poly(N-ethyl aniline) demonstrates the feasibility of forming C-N bonds involving an ethyl group and an aniline nitrogen under electrochemical conditions. scispace.com While this is a polymerization process, the underlying principles of monomer activation and bond formation are relevant. The synthesis could be designed to favor mono-alkylation by controlling the electrode potential, current density, and the concentration of reactants. The mechanism often involves the deprotonation of the amine by an electrochemically generated base, followed by nucleophilic attack on an ethylating agent. The use of sacrificial anodes can also play a role in mediating the reaction.

Aromatic azides are versatile precursors for the synthesis of amines. The synthesis of this compound can be envisioned through a pathway involving an azide (B81097) intermediate.

This approach could start with 4-methoxy-2-nitroaniline. The amino group can be converted to an azide via diazotization followed by treatment with sodium azide. The resulting 1-azido-4-methoxy-2-nitrobenzene can then be selectively reduced. The reduction of the nitro group in the presence of an azide can be achieved using specific reducing agents. Subsequently, the azide group is reduced to an amine, for example, through a Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis, or by catalytic hydrogenation.

Alternatively, one could start with 4-methoxy-1,2-phenylenediamine and selectively convert one amino group to an azide. This would be followed by N-ethylation of the remaining amino group and subsequent reduction of the azide. The selective functionalization of one amino group in a diamine is a known synthetic challenge, but it can often be achieved by exploiting differences in the reactivity of the two amino groups or by using protecting group strategies.

Catalytic Methodologies Involving this compound and Related Structures

N-substituted o-phenylenediamines are valuable ligands and synthons in catalysis, particularly in reactions involving carbon-nitrogen bond formation.

Transition metal catalysis is a cornerstone of modern organic synthesis, and N-substituted diamines can play a role as ligands or be synthesized via these methods. nih.gov Copper- and palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of N-arylated compounds. researchgate.net

For instance, this compound could be synthesized via a palladium-catalyzed coupling of 4-methoxy-1,2-phenylenediamine with an ethylating agent, although this is less common than arylation. More relevant is the use of such diamines as ligands in catalytic processes. The two nitrogen atoms can chelate to a metal center, influencing its reactivity and selectivity.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally friendly method for the N-alkylation of amines using alcohols as alkylating agents. nih.gov This process is typically catalyzed by transition metal complexes, such as those of ruthenium or iridium. researchgate.net

The general mechanism involves the temporary "borrowing" of hydrogen from the alcohol by the metal catalyst to form a metal hydride and an aldehyde or ketone. The amine then condenses with the carbonyl compound to form an imine, which is subsequently reduced by the metal hydride, regenerating the catalyst and yielding the N-alkylated amine and water as the only byproduct. researchgate.net

This methodology is highly applicable to the ethylation of 4-methoxy-1,2-phenylenediamine using ethanol. The reaction can be tuned to favor mono-alkylation, yielding this compound. A study on the N-alkylation of ethylenediamine (B42938) with various alcohols using a CuO-NiO/γ-Al2O3 catalyst provides insight into the potential product distribution. Although a different diamine and catalyst system, the data illustrates the feasibility of selective N-alkylation.

Table 2: N-Alkylation of Ethylenediamine with Alcohols using a CuO-NiO/γ-Al₂O₃ Catalyst
AlcoholTemperature (°C)ProductMono-alkylation Yield (%)Di-alkylation Yield (%)Poly-alkylation Yield (%)
Methanol160N-Methylethylenediamine80.24.72.8
Ethanol160N-Ethylethylenediamine82.35.11.9
Propan-1-ol160N-Propylethylenediamine83.73.81.5
Butan-1-ol160N-Butylethylenediamine85.23.51.3
Propan-2-ol160N-Isopropylethylenediamine82.83.60.8
Butan-2-ol160N-(sec-Butyl)ethylenediamine80.83.50.6
Cyclohexanol170N-Cyclohexylethylenediamine76.11.80

Data adapted from a study on the N-alkylation of ethylenediamine, presented here as an illustrative example of the borrowing hydrogen methodology with diamines.

Transition Metal-Catalyzed Processes for Carbon-Nitrogen Bond Formation

Mechanistic Studies of Reactions Involving this compound and Analogs

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new transformations. The following sections delve into the mechanistic underpinnings of key reactions involving aromatic diamine scaffolds.

Electrophilic Aromatic Substitution Mechanisms on Aromatic Diamine Scaffolds

Attack of the electrophile: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org The positive charge in this intermediate is delocalized across the ring, with significant contributions from structures where the charge is on the carbons bearing the activating groups.

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com This step is typically fast.

The regioselectivity of the reaction is determined by the stability of the intermediate arenium ion. The electron-donating nature of the amino and methoxy groups stabilizes the positive charge, particularly when the electrophile adds to the positions ortho or para to these groups.

Intramolecular Cyclization and Heterocycle Formation Pathways

The presence of two proximate nucleophilic amino groups in this compound and its analogs makes them ideal precursors for the synthesis of N-heterocycles through intramolecular cyclization reactions. nih.govrsc.org These reactions can be triggered by various reagents and conditions. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of quinoxalines or other diazines.

The pathway for these cyclizations generally involves the initial formation of an intermediate, such as an imine or enamine, from the reaction of one of the amino groups with an electrophilic center. nih.gov This is followed by a subsequent intramolecular nucleophilic attack by the second amino group, leading to ring closure. The final step is often a dehydration or other elimination reaction to form the stable heterocyclic product. The efficiency of these cyclizations can be influenced by factors such as ring size being formed and the nature of the substituents on the diamine and the cyclizing agent. researchgate.net Some modern approaches utilize visible light-induced photoredox catalysis to facilitate these intramolecular cyclizations. rsc.org

Proton-Coupled Electron Transfer (PCET) Mechanisms in Organic Transformations

Proton-coupled electron transfer (PCET) is a fundamental process in which both an electron and a proton are transferred. nih.gov This can occur in a concerted step (EPT) or in a stepwise manner (ET/PT or PT/ET). nih.gov PCET mechanisms are particularly relevant in the oxidation of aromatic amines. nih.gov The oxidation of a molecule like this compound can be initiated by the removal of an electron to form a radical cation.

In a PCET pathway, the subsequent deprotonation from one of the N-H bonds can be coupled to the electron transfer step, avoiding the formation of a high-energy radical cation intermediate. nih.gov The feasibility of a PCET mechanism depends on the redox potentials of the substrate and the oxidant, as well as the pKa of the proton being transferred. rsc.org These mechanisms are crucial in many enzymatic and synthetic catalytic cycles. nih.gov Multi-site PCET, where the electron and proton are transferred to or from different reagents, has emerged as a powerful strategy in synthetic organic chemistry. nih.gov

Skeletal Rearrangements and Nitrogen Migration Processes

Skeletal rearrangements involve the reorganization of the carbon framework or the migration of heteroatoms within a molecule. cambridgescholars.comnih.gov While specific examples involving this compound are not prevalent, analogous rearrangements in other nitrogen-containing aromatic systems provide mechanistic insights. For instance, oxidative skeletal rearrangements of 1,1'-binaphthalene-2,2'-diamines have been reported to proceed via C-C bond cleavage and nitrogen migration, leading to the formation of U-shaped azaacenes. rsc.org Such processes are often initiated by an oxidation event, generating a reactive intermediate that can undergo rearrangement.

In some cases, reactions of aromatic diamines can lead to unexpected products through skeletal rearrangements. These transformations can be triggered by various factors, including the use of specific catalysts or reaction conditions that promote the formation of electron-deficient intermediates, which are prone to rearrangement. researchgate.netresearchgate.net

Spectroscopic and Advanced Analytical Methodologies for Structural and Electronic Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. For N1-ethyl-4-methoxybenzene-1,2-diamine, FT-IR analysis would be expected to reveal characteristic vibrational modes for the N-H, C-H, C-N, C-O, and aromatic C=C bonds.

Hypothetical FT-IR Data for this compound:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3400-3300N-H stretchingPrimary and secondary amine
3100-3000C-H stretchingAromatic ring
2975-2850C-H stretchingEthyl and methoxy (B1213986) groups
1620-1580C=C stretchingAromatic ring
1550-1450N-H bendingAmine
1250-1200C-O stretchingAryl ether
1300-1100C-N stretchingAromatic amine

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. An FT-Raman spectrum of this compound would provide valuable information about the vibrations of the benzene (B151609) ring and the carbon-carbon bonds of the ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR would be crucial for the characterization of this compound.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethyl group, the methoxy protons, and the amine protons.

¹³C NMR would reveal the number of non-equivalent carbon atoms in the molecule, offering further confirmation of its structure.

Hypothetical ¹H NMR Data for this compound (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-6.5Multiplet3HAromatic protons
~3.8Singlet3HMethoxy (-OCH₃) protons
~3.5Broad singlet3HAmine (-NH₂ and -NH-) protons
~3.2Quartet2HEthyl (-CH₂-) protons
~1.3Triplet3HEthyl (-CH₃) protons

Electronic Absorption and Emission Spectroscopy (UV/Vis)

Ultraviolet-Visible (UV/Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π-π* transitions within the aromatic ring. The position of the absorption maxima (λmax) can be influenced by the presence of substituents on the benzene ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. This technique would unambiguously confirm the molecular structure and provide insights into intermolecular interactions such as hydrogen bonding.

Chromatographic and Mass Spectrometric Techniques in Compound Analysis and Derivatization

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a fundamental analytical technique for the identification and purity assessment of volatile and semi-volatile compounds such as this compound. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing detailed structural information and enabling the quantification of the target analyte and any potential impurities.

In a typical analysis, the compound is introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. For aromatic amines, a nonpolar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), is commonly employed. researchgate.net The temperature of the GC oven is programmed to ramp up, ensuring the sequential elution of compounds from the column.

Upon exiting the column, the separated molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" characterized by the molecular ion peak (M+) and various fragment ions. The fragmentation pattern for this compound can be predicted based on its structure, with cleavage occurring at the weakest bonds. Key fragmentation pathways include the loss of the ethyl group, the methoxy group, and subsequent cleavages of the aromatic ring structure.

The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard or by interpreting the fragmentation pattern. Purity is assessed by integrating the peak area of the main compound relative to the total area of all detected peaks in the chromatogram.

Table 1: Typical GC-MS Parameters for Analysis of this compound

ParameterValue/Description
GC System Agilent 7890 or similar
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0-1.5 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) oup.com
MS System Quadrupole Mass Analyzer
Ionization Mode Electron Impact (EI) at 70 eV
Source Temperature 230 °C
Mass Range 40-400 m/z

Table 2: Predicted Mass Fragmentation Pattern for this compound

m/zIon Structure/Fragment LostDescription
166[C9H14N2O]+•Molecular Ion (M+)
151[M - CH3]+Loss of a methyl radical from the methoxy group
137[M - C2H5]+Loss of the N-ethyl group via α-cleavage, often a major peak
121[M - C2H5 - NH2]+Subsequent loss of the primary amino group
108[C6H6NO]+Fragment resulting from cleavage of the diamine side chains

Liquid Chromatography-Mass Spectrometry (LC-MS) with Derivatization Strategies

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative to GC-MS, particularly for compounds that are non-volatile, thermally unstable, or require enhanced sensitivity. nih.gov For this compound, LC-MS offers robust analysis without the need for high temperatures that could potentially degrade the sample. Typically, reverse-phase chromatography is used, employing a C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to improve peak shape and ionization efficiency.

A significant advantage of LC-based methods is the ability to incorporate derivatization strategies to enhance the analytical properties of the target molecule. nih.gov While this compound can be analyzed directly, derivatization of its primary and secondary amine groups can improve chromatographic retention, increase ionization efficiency, and introduce a fluorescent or UV-active tag for alternative detection methods. nih.gov This is particularly useful for achieving very low detection limits.

Common derivatization reagents for amines react with the nucleophilic nitrogen to form a stable derivative. The choice of reagent depends on the desired analytical outcome. For LC-MS, reagents that add a permanently charged group or a group that is easily ionized are preferred.

Derivatization Strategies:

Dansyl Chloride: Reacts with primary and secondary amines under basic conditions to yield highly fluorescent sulfonamide derivatives that ionize well in electrospray ionization (ESI) mode. nih.gov

Dabsyl Chloride: Forms stable, brightly colored derivatives that can be detected by both UV-Vis and mass spectrometry.

9-fluorenylmethyl chloroformate (FMOC-Cl): Provides derivatives with strong UV absorbance and fluorescence, and the fluorenyl group enhances ionization in MS. researchgate.net

The derivatization reaction is typically performed pre-column. The resulting derivatized analyte is then injected into the LC-MS system. Identification is based on the retention time and the mass-to-charge ratio of the derivatized molecule, which will be significantly higher than the parent compound.

Table 3: Comparison of Derivatization Reagents for LC-MS Analysis of Amines

Derivatization ReagentReactive GroupKey AdvantagesResulting Derivative m/z Increase
Dansyl ChlorideSulfonyl ChlorideHigh fluorescence, improves ionization efficiency nih.gov+233.07 Da
Dabsyl ChlorideSulfonyl ChlorideStrong UV-Vis absorbance, stable derivatives+268.06 Da
FMOC-ClChloroformateStrong fluorescence, good for acidic mobile phases nih.gov+222.07 Da

Table 4: Typical LC-MS/MS Parameters for Analysis

ParameterValue/Description
LC System Shimadzu LCMS-2020 or similar shimadzu.com
Column C18 reverse-phase (e.g., Shim-pack XR-ODSIII, 150 x 2 mm) shimadzu.com
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2-0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Drying Gas Nitrogen

Thin Layer Chromatography (TLC) for Reaction Monitoring and Optimization

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of chemical reactions and to optimize separation conditions for column chromatography. silicycle.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in real-time.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel as the stationary phase. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent travels up the plate via capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. Due to the basic nature of its amine groups, this compound may exhibit tailing on standard silica gel plates. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) (~0.5-1%), to the eluent system. silicycle.com

Visualization of the separated spots is achieved using one or more techniques. As an aromatic compound, this compound is expected to absorb short-wave UV light (254 nm), appearing as a dark spot on a fluorescent plate. libretexts.org For further confirmation or if the compound's UV absorbance is weak, various chemical stains can be employed.

Table 5: Example TLC Solvent Systems for Aromatic Amines

Solvent System (v/v)PolarityExpected Rf of ProductNotes
Hexane : Ethyl Acetate (4:1)LowLow (0.1-0.2)Good for separating non-polar impurities.
Hexane : Ethyl Acetate (1:1)MediumMedium (0.3-0.5)A common starting point for initial analysis. researchgate.net
Dichloromethane : Methanol (95:5)Medium-HighHigh (0.6-0.8)Effective for more polar starting materials and products.
Hexane : Ethyl Acetate : Triethylamine (70:30:1)Medium (Basic)Medium (0.4-0.6)The addition of base helps to reduce peak tailing. silicycle.com

Table 6: Visualization Methods for this compound on TLC

MethodPrincipleObservationType
UV Light (254 nm) Fluorescence quenching by conjugated systems. libretexts.orgDark spot on a green fluorescent background.Non-destructive
Iodine Chamber Formation of colored complexes with organic compounds. fiu.eduBrown spot on a light-brown background.Semi-destructive
p-Anisaldehyde Stain Reaction with nucleophilic groups (amines). fiu.eduColored spot (often yellow, green, or brown) after heating.Destructive
Potassium Permanganate (KMnO4) Stain Oxidation of electron-rich moieties (amines, aromatic ring).Yellow/brown spot on a purple background.Destructive
Ninhydrin Stain Reacts with primary amines. epfl.chPurple or pink spot (Ruhemann's purple). May be less intense for the N-ethylated secondary amine.Destructive

Electrochemical Characterization using Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox properties of a species in solution. For this compound, CV can provide valuable information about its oxidation potential and the stability of the resulting oxidized species. The presence of multiple electron-donating groups—two amines and a methoxy group—on the benzene ring makes the compound susceptible to electrochemical oxidation at relatively low positive potentials. researchgate.net

The experiment involves scanning the potential of a working electrode (e.g., glassy carbon) in an unstirred solution containing the analyte and a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) in a suitable solvent like acetonitrile. The potential is swept from a starting value to a vertex potential and then back again, while the resulting current is measured.

The oxidation of o-phenylenediamines is typically an irreversible process involving the transfer of two electrons and two protons to form a quinone-diimine species. acs.orgsrce.hr This species can be highly reactive and may undergo subsequent chemical reactions, such as polymerization on the electrode surface. acs.org The cyclic voltammogram for this compound is therefore expected to show a distinct anodic (oxidation) peak on the forward scan, with a significantly smaller or absent cathodic (reduction) peak on the reverse scan, indicating an irreversible or quasi-reversible process. The potential at which the oxidation peak occurs (Epa) is a key parameter that reflects the ease of removing electrons from the molecule. The electron-donating ethyl and methoxy substituents are expected to lower this oxidation potential compared to unsubstituted benzene-1,2-diamine.

Table 7: Typical Experimental Setup for Cyclic Voltammetry

ComponentDescription
Potentiostat Electrochemical workstation for potential control and current measurement.
Electrochemical Cell Three-electrode configuration.
Working Electrode Glassy Carbon Electrode (GCE) or Platinum (Pt).
Reference Electrode Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
Counter Electrode Platinum wire or graphite (B72142) rod.
Solvent Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), anhydrous.
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) or similar.
Analyte Concentration 1-5 mM.
Scan Rate 50-100 mV/s. acs.org

Table 8: Information Obtained from Cyclic Voltammetry

ParameterSymbolSignificance
Anodic Peak Potential EpaThe potential at which the maximum oxidation current occurs; indicates the ease of oxidation.
Cathodic Peak Potential EpcThe potential at which the maximum reduction current occurs.
Peak Potential Separation ΔEp = Epa - EpcProvides information on the reversibility of the redox process.
Anodic Peak Current IpaProportional to the analyte concentration and the square root of the scan rate for diffusion-controlled processes.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations of N1-ethyl-4-methoxybenzene-1,2-diamine and Derivatives

The electronic structure is fundamental to understanding a molecule's properties. Calculations provide a map of electron distribution, which dictates geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for determining the ground-state properties of organic molecules. DFT methods are used to calculate optimized molecular geometries, total energies, and electronic states. researchgate.net For aromatic diamines, DFT calculations can elucidate how the positions of amino substituents affect electronic and structural properties. researchgate.net

In a molecule like this compound, DFT would be used to predict key structural parameters. The planarity of the benzene (B151609) ring, the pyramidalization of the nitrogen atoms, and the orientation of the ethyl and methoxy (B1213986) groups are all determined by finding the minimum energy conformation. umn.edunih.gov These calculations reveal that neutral aniline (B41778) molecules typically have pyramidalized nitrogen atoms, while their radical cations feature planar nitrogens due to enhanced lone-pair conjugation. umn.edu The presence of electron-donating groups like the diamino substituents generally leads to a decrease in the energy gap, facilitating easier oxidation. researchgate.net

Illustrative Geometrical Parameters for a Substituted Benzene Ring (DFT Calculated)

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
C-C (aromatic) 1.39 - 1.41 -
C-N 1.39 - 1.42 -
C-O 1.36 - 1.38 -
C-C-C (ring) - 119 - 121
C-C-N - 118 - 122
C-C-O - 117 - 123

Note: This table provides representative data for substituted benzene derivatives based on DFT calculations and is intended to be illustrative for this compound.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. taylorandfrancis.com

The energy of the HOMO is associated with the molecule's ionization potential and its tendency to donate electrons, while the LUMO's energy relates to the electron affinity and the ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For substituted anilines, a reduced energy gap is indicative of a more reactive nature. researchgate.net

Representative FMO Data for Aromatic Amines

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Aniline -5.2 -0.3 4.9
4-Nitroaniline -6.5 -2.5 4.0
4-Aminoaniline -4.8 -0.7 4.1

Note: This table contains illustrative data for related compounds to demonstrate the principles of FMO analysis. thaiscience.info Values are approximate and depend on the level of theory used.

Natural Bond Orbital (NBO) analysis is a powerful tool that transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de This method provides detailed insights into intramolecular bonding, charge distribution, and stabilizing delocalization effects, known as hyperconjugative interactions. nih.gov

NBO analysis quantifies these interactions by examining the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates a stabilization energy (E(2)). A larger E(2) value indicates a stronger interaction. uni-muenchen.de For substituted benzenes, key interactions include the delocalization of lone pair electrons from nitrogen or oxygen substituents into the anti-bonding π* orbitals of the aromatic ring. youtube.com These interactions are crucial in determining the electronic effects of the substituents.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying reactive sites, particularly for electrophilic and nucleophilic attacks. researchgate.net The MEP map is color-coded: red regions indicate a negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack, while blue regions represent positive potential, indicating electron-poor areas prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. thaiscience.info

For a molecule like this compound, the MEP map would likely show significant negative potential (red) around the nitrogen atoms of the diamine groups and the oxygen atom of the methoxy group, due to their high electronegativity and the presence of lone pairs. These would be the primary sites for electrophilic attack. Conversely, the hydrogen atoms attached to the amines would exhibit a positive potential (blue), making them potential sites for hydrogen bonding interactions. researchgate.net

Spectroscopic Property Prediction and Validation through Computational Modeling

Computational methods are widely used to predict and interpret various types of molecular spectra. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra). The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which can be used to simulate UV-Visible absorption spectra. researchgate.net These theoretical spectra are instrumental in assigning experimental peaks to specific electronic transitions, often corresponding to HOMO→LUMO or other orbital transitions. For substituted anilines, computational studies have successfully correlated calculated infrared and Raman spectra with experimental findings. researchgate.net

Reaction Pathway and Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), chemists can identify the lowest energy path from reactants to products. smu.edu This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. smu.edu

Force Field and Molecular Dynamics Simulations for Structural Stability and Conformational Analysis

Computational chemistry provides powerful tools to investigate the structural and dynamic properties of molecules at an atomic level. Force field methods and molecular dynamics (MD) simulations are particularly valuable for exploring the conformational landscape and assessing the structural stability of molecules like this compound. These simulations can predict the most stable arrangements of atoms, the flexibility of different parts of the molecule, and how it might behave in various environments.

Despite the utility of these computational methods, a thorough search of the scientific literature reveals a notable absence of specific studies focused on the force field development and molecular dynamics simulations for this compound. Consequently, there are no published detailed research findings, such as specific force field parameters, potential energy surfaces, or comprehensive conformational analyses for this particular compound.

In a typical study, researchers would employ a molecular mechanics force field, such as AMBER, CHARMM, or OPLS, which are collections of parameters and equations used to calculate the potential energy of a system of atoms. For a novel molecule like this compound, existing parameters for similar functional groups would be used as a starting point. These might be refined using quantum mechanical calculations to ensure they accurately represent the molecule's specific electronic and steric properties.

Once a suitable force field is established, MD simulations would be performed. These simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals its dynamic behavior. From these trajectories, various properties can be analyzed:

Structural Stability: The root-mean-square deviation (RMSD) of the atomic positions over time would be calculated to assess how much the structure fluctuates from its initial, energy-minimized state. A stable conformation would exhibit relatively small RMSD values.

Conformational Analysis: The simulations would explore the rotation around single bonds, particularly the C-N bond of the ethyl group and the C-O bond of the methoxy group. By analyzing the dihedral angles over the course of the simulation, the most frequently adopted and energetically favorable conformations could be identified. The results of such an analysis are often presented in a Ramachandran-like plot or as a potential energy surface.

Given the lack of specific research, the following table represents a hypothetical outline of the kind of data that would be generated from such a computational study. The values presented are for illustrative purposes only and are not based on actual experimental or computational results.

Hypothetical Conformational Analysis Data for this compound

Dihedral Angle Conformation Relative Energy (kcal/mol) Population (%)
C2-C1-N1-C(ethyl) Anti 0.0 65
C2-C1-N1-C(ethyl) Gauche 1.2 30
C3-C4-O-C(methyl) In-plane 0.0 80

This hypothetical data suggests that the ethyl group preferentially adopts an anti conformation relative to the benzene ring, and the methyl group of the methoxy substituent tends to lie in the plane of the ring. However, without dedicated computational studies, the actual conformational preferences and structural stability of this compound remain undetermined.

Coordination Chemistry and Ligand Design Studies

N1-ethyl-4-methoxybenzene-1,2-diamine as a Ligand Precursor

This compound serves as a valuable precursor in the synthesis of more complex ligands, particularly Schiff base ligands. The reactivity of its two amine groups allows for condensation reactions with aldehydes and ketones, leading to the formation of multidentate ligands. The synthesis of this diamine can be approached through multi-step reactions that involve the alkylation of a 1,2-diaminobenzene derivative. For instance, a synthetic route could involve the sequential alkylation of a protected 4-methoxybenzene-1,2-diamine with an ethylating agent such as ethyl bromide or ethyl iodide under basic conditions. The presence of the methoxy (B1213986) group on the benzene (B151609) ring and the ethyl group on one of the nitrogen atoms can influence the electronic properties and steric hindrance of the resulting ligands, thereby affecting their coordination behavior with metal ions.

Complexation with Transition Metals and Lanthanides: Synthesis and Characterization

While specific studies on the complexation of this compound with transition metals and lanthanides are not extensively documented, the behavior of analogous diamine ligands provides a strong indication of its coordination potential. Diamine ligands are well-known to form stable complexes with a wide range of transition metals, including but not limited to palladium, zinc, cobalt, nickel, and copper.

The synthesis of such complexes typically involves the reaction of the diamine ligand with a metal salt (e.g., PdCl₂) in a suitable solvent like ethanol. The resulting metal complexes can be characterized by various spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography, to determine the coordination mode of the ligand and the geometry of the complex.

Metal IonPotential Coordination GeometryCharacterization Techniques
Pd(II)Square PlanarIR, NMR, X-ray Diffraction
Zn(II)TetrahedralIR, NMR, Elemental Analysis
Co(II)Tetrahedral or OctahedralUV-Vis, Magnetic Susceptibility
Ni(II)Square Planar or OctahedralUV-Vis, Magnetic Susceptibility
Cu(II)Square Planar or Distorted OctahedralEPR, UV-Vis

Design Principles for Diamine-Based Multidentate Ligands

The design of multidentate ligands based on diamine scaffolds like this compound is guided by several key principles aimed at tailoring the properties of the resulting metal complexes for specific applications. These principles include:

Chelate Ring Size: The formation of five- or six-membered chelate rings upon coordination with a metal ion generally leads to enhanced thermodynamic stability of the complex, an effect known as the chelate effect.

Steric Hindrance: The introduction of bulky substituents on the diamine backbone or the donor atoms can influence the coordination geometry around the metal center, prevent the formation of undesired polymeric species, and modulate the reactivity of the complex. The ethyl group in this compound provides a degree of steric hindrance that can be exploited in ligand design.

Electronic Effects: The electronic properties of the ligand, which can be tuned by the introduction of electron-donating or electron-withdrawing groups on the aromatic ring, have a significant impact on the electron density at the donor atoms and, consequently, the strength of the metal-ligand bond. The methoxy group in this compound is an electron-donating group that can enhance the Lewis basicity of the nitrogen atoms.

Pre-organization: Designing ligands that have a conformation that is pre-organized for metal binding can reduce the entropic penalty of complexation, leading to higher stability constants.

Mechanistic Aspects of Metal-Ligand Interactions in Catalytic Systems

Metal complexes derived from diamine ligands are widely employed as catalysts in various organic transformations. The mechanistic understanding of these catalytic systems is crucial for optimizing their performance. While direct mechanistic studies on this compound complexes are limited, insights can be drawn from related systems.

Functionalization Potential for Coordination Chemistry Applications

The this compound scaffold offers several avenues for functionalization to further tailor its properties for specific applications in coordination chemistry.

Modification of the Second Amine Group: The remaining N-H group can be functionalized with various substituents to create multidentate ligands with different donor atoms or to attach the ligand to a solid support.

Derivatization of the Aromatic Ring: The benzene ring can be further substituted with other functional groups to modulate the electronic properties of the ligand or to introduce additional coordination sites.

Formation of Schiff Bases: As previously mentioned, condensation with aldehydes or ketones can lead to the formation of Schiff base ligands with enhanced denticity and tunable steric and electronic properties.

These functionalization strategies open up possibilities for the development of new catalysts, sensors, and materials based on metal complexes of this compound derivatives.

Polymerization Chemistry and Materials Science Perspectives

Role of N1-ethyl-4-methoxybenzene-1,2-diamine as a Monomer or Building Block

This compound, a substituted aromatic diamine, possesses the necessary functional groups to act as a versatile monomer or building block in the synthesis of a variety of polymers. The two amine groups, one primary and one secondary, provide reactive sites for polymerization reactions. The presence of the ethyl and methoxy (B1213986) substituents on the benzene (B151609) ring is expected to significantly influence the properties of the resulting polymers, such as solubility, processability, and their electronic and optical characteristics.

Due to the lack of specific literature on the polymerization of this compound, its role as a monomer can be inferred from the well-documented polymerization behavior of similar aromatic diamines, such as o-phenylenediamine (B120857) and its derivatives. These monomers are known to participate in both chain-growth and step-growth polymerization mechanisms.

In the context of condensation polymerization , the diamine functionality allows it to react with difunctional monomers like dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides, polyimides, or polyureas, respectively. The unsymmetrical nature of this compound, with one primary and one secondary amine, can lead to polymers with specific head-to-tail arrangements, influencing the polymer's microstructure and macroscopic properties.

In oxidative polymerization , a common method for synthesizing conducting polymers, the aromatic diamine can be oxidized chemically or electrochemically to form radical cations, which then couple to form polymer chains. The resulting polymers, analogous to polyaniline or poly(o-phenylenediamine), are expected to possess interesting electronic and optical properties due to the extended π-conjugation along the polymer backbone. The ethyl and methoxy groups would likely enhance the solubility of the resulting polymer in common organic solvents, a significant advantage for processability compared to the often intractable parent polymers.

Furthermore, the amine groups in this compound can also serve as ligands for metal catalysts, making it a potential component in the synthesis of coordination polymers or metal-organic frameworks (MOFs).

Advanced Polymerization Methodologies Involving Diamines

Principles of Atom Transfer Radical Polymerization (ATRP) and Related Techniques

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. cmu.edu The fundamental principle of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. wikipedia.org

The key components of an ATRP system are:

Monomer: The unsaturated compound to be polymerized.

Initiator: An alkyl halide (R-X) that determines the number of growing polymer chains.

Catalyst: A transition metal complex (e.g., copper, iron, ruthenium) that mediates the atom transfer process. wikipedia.org

Ligand: A molecule, often a nitrogen-based compound like a multidentate amine, that complexes with the metal catalyst to solubilize it and adjust its reactivity. nih.govacs.org

The mechanism proceeds through a reversible redox process where the lower oxidation state metal complex (activator) abstracts a halogen atom from the initiator or the dormant polymer chain end, generating a radical and the higher oxidation state metal complex (deactivator). This radical can then propagate by adding to monomer units. The deactivator can then transfer the halogen atom back to the propagating radical, reforming the dormant species. This dynamic equilibrium between active and dormant species keeps the radical concentration low, minimizing termination reactions and allowing for controlled polymer growth. cmu.eduwikipedia.org

While aromatic diamines like this compound are not typically polymerized directly via ATRP as the primary monomer, they can play crucial roles in the ATRP process. The amine functionalities can act as effective ligands for the transition metal catalyst. nih.govacs.org By carefully selecting the structure of the diamine ligand, the activity and selectivity of the ATRP catalyst can be fine-tuned. Moreover, diamines can be incorporated into polymers synthesized by ATRP by using functional initiators or monomers that contain a protected diamine moiety. After polymerization, the protecting groups can be removed to yield polymers with pendant diamine groups, which can then be used for further modifications or for their inherent functionalities.

Condensation Polymerization Leading to Functional Polymers

Condensation polymerization is a form of step-growth polymerization where monomers containing two or more reactive functional groups react to form larger structural units while releasing smaller molecules such as water, ammonia, or methanol. This process leads to the formation of polymers like polyesters, polyamides, and polyimides.

Aromatic diamines, including this compound, are key monomers in condensation polymerization. The reactivity of their amine groups with carboxylic acid derivatives, isocyanates, and other electrophilic functional groups allows for the synthesis of a wide range of functional polymers.

For instance, the reaction of this compound with a dicarboxylic acid chloride would yield a polyamide . The presence of the methoxy and ethyl groups on the aromatic ring would likely impart increased solubility and a lower melting point to the resulting polyamide compared to those derived from unsubstituted phenylenediamines.

Similarly, reaction with a dianhydride would lead to the formation of a poly(amic acid) , which can then be thermally or chemically cyclized to form a polyimide . Aromatic polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The substituents on the diamine monomer can be used to tailor these properties.

The general scheme for the condensation polymerization of a diamine with a diacyl chloride is shown below:

n H2N-R-NH2 + n ClOC-R'-COCl → [-HN-R-NH-CO-R'-CO-]n + 2n HCl

The synthesis of functional polymers through the condensation of diamines allows for the precise incorporation of desired chemical moieties into the polymer backbone, leading to materials with tailored properties for specific applications.

Structure-Property Relationships in Diamine-Derived Polymers, Focusing on Electronic and Optical Properties

The electronic and optical properties of polymers derived from aromatic diamines are intrinsically linked to their chemical structure, particularly the extent of π-conjugation along the polymer backbone and the nature of any substituents on the aromatic rings.

Polymers synthesized via oxidative polymerization of o-phenylenediamines, which would be analogous to polymers derived from this compound, often exhibit interesting electronic and optical behaviors. These polymers typically have a phenazine-like ladder structure. nanotechunn.comchalcogen.ro The presence of benzenoid and quinoid units in the polymer backbone leads to a conjugated system that can support charge transport, making the polymers electrically conductive. nanotechunn.comnanotechunn.com

The electronic properties of these polymers can be tuned by:

Doping: Introduction of small molecules (dopants) that can either oxidize (p-doping) or reduce (n-doping) the polymer backbone, thereby increasing the number of charge carriers and enhancing electrical conductivity.

Substitution: The presence of electron-donating groups, such as the methoxy group in this compound, is expected to increase the electron density of the polymer backbone. This can lower the oxidation potential and influence the conductivity and stability of the doped state. The ethyl group can enhance solubility, which is crucial for forming uniform, processable films with reliable electronic properties.

The optical properties , such as absorption and emission of light, are also governed by the electronic structure. Conjugated polymers derived from aromatic diamines can exhibit strong absorption in the UV-visible region. The position of the absorption maximum (λmax) is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For polymers analogous to poly(o-phenylenediamine), absorption bands are typically observed that correspond to π-π* transitions within the benzenoid rings and n-π* transitions involving the nitrogen lone pairs. researchgate.net The introduction of substituents like the methoxy and ethyl groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum by altering the HOMO and LUMO energy levels. For instance, the electron-donating methoxy group is likely to raise the HOMO level, potentially leading to a red shift in the absorption spectrum.

Furthermore, some polymers derived from o-phenylenediamines exhibit fluorescence. researchgate.net The quantum yield and emission wavelength of this fluorescence are also highly dependent on the monomer structure and the polymer's conformation in solution or the solid state. The study of Schiff bases derived from o-phenylenediamine has shown that subtle structural changes can significantly impact their photoluminescent properties. mdpi.com

Below is an interactive table summarizing the expected influence of the structural features of this compound on the properties of its derived polymers, based on established principles for similar aromatic diamine-based polymers.

Structural Feature of MonomerExpected Effect on Polymer PropertiesRationale
Aromatic diamine backbone Forms a π-conjugated polymer backbone.Enables charge transport and imparts electronic and optical activity.
Methoxy group (-OCH3) Increases electron density, enhances solubility.Electron-donating nature can lower the oxidation potential and may red-shift optical absorption. Improves processability.
Ethyl group (-CH2CH3) Enhances solubility and processability.The alkyl group disrupts packing and increases free volume, leading to better solubility in organic solvents.
Unsymmetrical structure May lead to regio-regular or irregular polymer chains.The difference in reactivity between the primary and secondary amine can influence the polymerization and the final polymer architecture.

Derivatization and Functionalization Strategies

Systematic Derivatization for Enhanced Reactivity and Selectivity

There is currently no available scientific literature that details systematic derivatization strategies specifically aimed at enhancing the reactivity and selectivity of N1-ethyl-4-methoxybenzene-1,2-diamine. Research on related N-substituted o-phenylenediamines suggests that the reactivity of the amino groups can be modulated by the introduction of electron-withdrawing or electron-donating groups on the benzene (B151609) ring. However, specific studies on how the N-ethyl group in concert with the 4-methoxy group influences reactivity and how this can be systematically tuned have not been reported.

Introduction of Diverse Functional Groups and Substituents

The scientific literature lacks specific examples of the introduction of diverse functional groups and substituents onto the this compound scaffold. General reactions for o-phenylenediamines, such as condensations with aldehydes and ketones to form benzimidazoles, are well-documented. For instance, the reaction of o-phenylenediamines with various aldehydes in the presence of catalysts is a common method for synthesizing a wide range of 2-substituted benzimidazoles. However, studies that utilize this compound as the starting material for such transformations are not present in the current body of scientific publications.

Chemo- and Regioselectivity in Functionalization Reactions of this compound

An analysis of chemo- and regioselectivity in the functionalization of this compound is hampered by the absence of dedicated research. The presence of two non-equivalent amino groups—one primary (at the 2-position) and one secondary (the N1-ethylamino group)—would theoretically lead to challenges in achieving selectivity in reactions such as acylation, alkylation, and condensation. The electronic effect of the 4-methoxy group and the steric hindrance posed by the N-ethyl group would be expected to play a significant role in directing incoming reagents. For example, in regioselective N-alkylation of similar asymmetric diamines, the less sterically hindered and more nucleophilic amino group typically reacts preferentially. However, without experimental data for this specific compound, any discussion on chemo- and regioselectivity remains speculative.

Derivatization for Enantiomeric Discrimination Studies

There are no published studies on the derivatization of this compound for the purpose of enantiomeric discrimination. Chiral derivatizing agents are often employed to convert enantiomers into diastereomers, which can then be distinguished by techniques such as NMR spectroscopy or chromatography. While o-phenylenediamines can be derivatized with chiral carboxylic acids or their derivatives to form diastereomeric amides or benzimidazoles for such purposes, no such applications involving this compound have been reported.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes and Catalytic Systems for Aromatic Diamines

The synthesis of aromatic diamines, including substituted variants like N1-ethyl-4-methoxybenzene-1,2-diamine, is a key area of research. Traditional methods are often being replaced by more efficient, selective, and sustainable catalytic processes.

Key Research Thrusts:

Palladium-Catalyzed Amination: Palladium complexes are widely used for their efficiency in forming carbon-nitrogen bonds. ufl.edu Recent research focuses on non-directed aromatic C–H amination, which allows for the direct introduction of an amino group onto an aromatic ring without the need for pre-functionalization, using reagents like hydroxylamine (B1172632) derivatives as both the oxidant and amine source. nih.gov

Manganese-Based Catalysis: As a more abundant and less toxic alternative to precious metals, manganese catalysis is gaining traction. researchgate.net Mn(I)-catalyzed "borrowing hydrogen" processes enable the alkylation of diamines using alcohols, providing a green route for synthesizing N-alkylated diamines. researchgate.net

Alternative Carbonylation Methods: To avoid the use of highly toxic phosgene, catalytic carbonylation reactions are being developed. ufl.edu Systems like PdCl2/CuCl2 and selenium catalysts can facilitate the oxidative carbonylation of aromatic amines to produce ureas and carbamates, which are valuable precursors for polyurethanes. ufl.edursc.org

Ring-Opening of Aziridines: The catalytic aminolysis of meso-aziridines is an effective strategy for producing chiral 1,2-diamines. rsc.org This method can be catalyzed by various metals, including iridium and titanium, to achieve high yields and enantioselectivities. rsc.orgorganic-chemistry.org

Table 1: Comparison of Modern Catalytic Systems for Aromatic Diamine Synthesis
Catalytic SystemReaction TypeAdvantagesPotential Application
Palladium ComplexesC-H Amination, CarbonylationHigh efficiency and selectivity. ufl.edunih.govDirect synthesis of anilines, synthesis of urea/carbamate precursors. ufl.edunih.gov
Manganese ComplexesN-Alkylation (Borrowing Hydrogen)Uses abundant, low-toxicity metal; environmentally friendly. researchgate.netSelective N-ethylation of 4-methoxybenzene-1,2-diamine using ethanol. researchgate.net
Iridium/Rhodium ComplexesAsymmetric Ring-Opening of AziridinesHigh enantioselectivity for chiral diamines. rsc.orgorganic-chemistry.orgSynthesis of optically active diamine derivatives. rsc.org
Selenium CatalystsOxidative CarbonylationHigh yields under mild conditions as an alternative to phosgene. ufl.eduProduction of N,N'-disubstituted ureas from diamines. ufl.edu

Advanced Computational Approaches for Predictive Modeling of Diamine Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new catalysts and reaction pathways. For complex aromatic diamines, these methods offer insights into electronic structure, reaction mechanisms, and reactivity.

Key Computational Methods:

Density Functional Theory (DFT): DFT calculations are instrumental in modeling the potential energy surfaces of reactions involving diamines. nih.gov This allows researchers to understand differences in reactivity, such as those between primary and secondary amines, by calculating reaction barriers and the stability of intermediates. nih.gov DFT can also be used to model the transition states of catalytic cycles, identifying key interactions that control selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its reactivity. mdpi.comresearchgate.net For aromatic diamines, correlations can be developed between properties like the pKa (a measure of basicity and reactivity) and spectroscopic data, such as NMR chemical shifts. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: Coarse-grained MD simulations, using models like "Reactive Martini," are emerging as a way to study chemical reactions on larger spatiotemporal scales. nih.gov This approach can model processes like polymerization or self-assembly, where the topology of bonded structures changes over time. nih.gov

Table 2: Advanced Computational Approaches for Diamine Analysis
Computational MethodPrimary ApplicationInformation Gained
Density Functional Theory (DFT)Mechanistic studies of reactions. nih.govReaction energy barriers, transition state geometries, electronic properties. nih.govacs.org
QSARPredicting reactivity based on structure. mdpi.comCorrelation of pKa with spectroscopic data (e.g., NMR shifts). mdpi.comresearchgate.net
Coarse-Grained Molecular DynamicsSimulating large-scale reactive processes. nih.govModeling of polymerization, self-assembly, and macrocycle formation. nih.gov
Fukui Function AnalysisEvaluating local reactivity and catalyst poisoning. mdpi.comIdentification of atomic sites susceptible to nucleophilic or electrophilic attack. mdpi.com

Exploration of Unique Reactivity Patterns and Selectivity Control

Controlling the selectivity of reactions involving polyfunctional molecules like this compound is a central challenge in organic synthesis. The two distinct amino groups—one primary and one secondary—offer opportunities for selective functionalization.

Key Areas of Selectivity Research:

Regioselectivity in Catalysis: The design of catalysts that can distinguish between the different amine groups in an unsymmetrical diamine is a significant goal. For example, 1,3-diamine derived catalysts have been shown to provide excellent regioselectivity in Mannich reactions, selectively forming a bond at the less-substituted position of a ketone. acs.orgnii.ac.jpoist.jp

N- vs. O-Selectivity: In reactions like the nitroso aldol (B89426) reaction, chiral diamine organocatalysts can be designed to control whether the reaction occurs on the nitrogen or oxygen atom of the nitroso group. mdpi.com This selectivity is often governed by subtle hydrogen bonding interactions between the catalyst and the reactants. mdpi.com

Solvent-Controlled Photoreactions: The outcome of a reaction can sometimes be dictated by the choice of solvent. Research on related azobenzene (B91143) compounds has shown that irradiation in one solvent can selectively produce N-arylbenzene-1,2-diamines, while using a different solvent leads to the formation of benzimidazoles. rsc.org This highlights the potential for external conditions to control reaction pathways.

Table 3: Factors Influencing Selectivity in Diamine Reactions
FactorType of SelectivityMechanism/Example
Catalyst StructureRegio- and EnantioselectivityChiral 1,3-diamine catalysts create a specific steric environment to favor reaction at one site (e.g., γ-position in Mannich reactions). oist.jp
Solvent ChoiceProduct SelectivityIrradiation of 4-methoxyazobenzenes in DMF/HCl yields diamines, while in acetal/HCl it yields benzimidazoles. rsc.org
Reactivity DifferenceReaction ControlPrimary amines often have higher reaction barriers than secondary amines in carbene-forming reactions, allowing for selective reactions. nih.gov
Hydrogen BondingN- vs. O-SelectivityIn nitroso aldol reactions, hydrogen bonding with a chiral diamine catalyst can direct the attack to the nitrogen atom. mdpi.com

Development of Tailored Analytical Methodologies for Complex Diamine Structures

As more complex diamine structures are synthesized, the need for advanced analytical techniques to fully characterize them becomes crucial. These methods are essential for confirming structure, determining purity, and studying intermolecular interactions.

Key Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable. 1D NMR (¹H and ¹³C) is used for basic structural elucidation, while 2D techniques like HMBC can help assign signals in complex molecules. nih.gov Furthermore, NMR can be a tool to evaluate the reactivity and basicity of diamines by correlating chemical shifts of N-H protons with pKa values. mdpi.comresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition of newly synthesized compounds. mdpi.com It is a standard tool for the precise determination of molecular weight. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, angles, and stereochemistry. It is also used to study the coordination environment in metal complexes of diamines. researchgate.net

Conductivity and Spectroscopic Methods for Complex Analysis: When diamines are used as ligands to form metal complexes, techniques like UV-visible spectroscopy and conductivity measurements are employed to study the complex formation and its properties in solution. researchgate.netresearchgate.net Hirshfeld surface analysis, derived from crystallographic data, can be used to visualize and quantify intermolecular interactions within the crystal structure of these complexes. researchgate.net

Table 4: Analytical Methodologies for Characterizing Complex Diamines
TechniquePurposeSpecific Application Example
Advanced NMR (¹H, ¹³C, ¹⁵N, 2D)Structural Elucidation and Reactivity AnalysisUsing ¹⁵N-HMBC spectra to distinguish between different nitrogen environments in a reaction product. nih.gov
High-Resolution Mass Spectrometry (HRMS)Confirmation of Molecular FormulaPrecise mass determination of synthesized diamine derivatives. nih.gov
Single-Crystal X-ray DiffractionAbsolute Structure DeterminationSolving the crystal structure of a metal-diamine complex to understand its coordination geometry. researchgate.net
UV-Visible SpectroscopyStudying Electronic Transitions and ComplexationInvestigating the solvatochromism of copper(II)-diamine complexes in different solvents. researchgate.net

Q & A

Q. What are the optimal synthetic routes for N1-ethyl-4-methoxybenzene-1,2-diamine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with aromatic substitution and alkylation. For example, ethylation of 4-methoxybenzene-1,2-diamine using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., NaOH/KOH) facilitates N1-ethyl group introduction . Purification steps such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical for achieving >95% purity. Industrial-scale methods may employ continuous flow reactors for improved efficiency .

  • Key Considerations :

  • Monitor reaction pH to avoid over-alkylation.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of amine groups.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at N1, methoxy at C4). For example, the methoxy proton signal appears at ~3.8 ppm, while ethyl group protons resonate at 1.2–1.4 ppm (CH₃) and 3.3–3.5 ppm (CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (166.22 g/mol) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : The compound is a solid with moderate air sensitivity due to its amine groups. Store under inert gas (Ar) at 2–8°C in amber glass vials to prevent photodegradation. Stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

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